[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride
Description
This compound is a stereospecific pyrrolidine derivative featuring a pyrimidin-4-yl substituent and a methoxy group at the 4-position of the pyrrolidine ring. Its dihydrochloride salt form enhances solubility for research applications, particularly in medicinal chemistry and drug discovery. The (2R,4R) stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates binding affinity to targets such as enzymes or receptors . It is commercially available as a building block for organic synthesis, with suppliers like CymitQuimica offering it at €692 for 50mg .
Properties
IUPAC Name |
[(2R,4R)-4-methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-9-4-8(5-11)14(6-9)10-2-3-12-7-13-10;;/h2-3,7-9H,4-6,11H2,1H3;2*1H/t8-,9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCPWMYALRMDAT-UONRGADFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=NC=NC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@@H](N(C1)C2=NC=NC=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Pyrimidinyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyrimidinyl group to the pyrrolidine ring.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrimidinyl group can be reduced to form a dihydropyrimidine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium iodide in acetone or ammonia in ethanol.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to investigate the structure-activity relationships of various biological targets.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, catalysts, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Pyrazine Substitutions
(a) 1-[(2R,4R)-4-Methoxy-1-(4-Methylpyrimidin-2-yl)Pyrrolidin-2-yl]Methanamine Dihydrochloride
- Key Difference : Substitution of pyrimidin-4-yl with 4-methylpyrimidin-2-yl.
- This compound has a CAS MDL number of 309.95 and is cataloged under EN300-747096 .
(b) [(2R,4R)-4-Methoxy-1-(6-Methylpyrazin-2-yl)Pyrrolidin-2-yl]Methanamine
- Key Difference : Replacement of pyrimidine with pyrazine (a six-membered ring with two nitrogen atoms at 1,4-positions instead of 1,3-positions).
- Impact: Pyrazine’s distinct electronic profile may reduce aromatic stacking interactions compared to pyrimidine. This variant is supplied by multiple vendors, including Bettle Science and CNH Technologies .
Analogues with Modified Substituents
(a) [(2-Isopropylpyrimidin-4-yl)Methyl]Methylamine Dihydrochloride
- Key Difference : Isopropyl group at the 2-position of pyrimidine and methylamine substitution instead of pyrrolidine.
- Impact : The absence of the pyrrolidine ring simplifies the structure but reduces conformational rigidity, which could lower target specificity. This compound is marketed by Biosynth .
(b) (2-Methoxypyrimidin-4-yl)Methanamine Dihydrochloride
- Key Difference : Lacks the pyrrolidine ring entirely.
Stereochemical and Functional Group Variants
(a) N,N-Dimethyl-1-(4-(Pyrrolidin-2-yl)Phenyl)Methanamine Dihydrochloride Hydrate
Comparative Data Table
Biological Activity
[(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine dihydrochloride, with CAS number 2173637-60-8, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHClNO
- Molecular Weight : 295.17 g/mol
The compound is hypothesized to interact with various biological targets, primarily through modulation of neurotransmitter systems and potential antimicrobial activities. Its structural features suggest it may act as an inhibitor or modulator in specific biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine have shown activity against various bacterial strains, including those classified under the ESKAPE pathogens. These pathogens are known for their resistance to antibiotics and include:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Acinetobacter baumannii
In vitro studies have demonstrated that modifications in the pyrimidine ring can enhance the antibacterial potency of these compounds, indicating a structure-activity relationship (SAR) that could be exploited for drug development .
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents suggests potential neuropharmacological effects. Research has focused on its ability to influence neurotransmitter systems, particularly serotonin and dopamine pathways. In animal models, compounds with similar structures have been shown to exhibit anxiolytic and antidepressant-like effects .
Case Study 1: Antimicrobial Evaluation
A study evaluating the antimicrobial efficacy of various pyrimidine derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and other resistant strains. The results indicated that the presence of the pyrimidine ring was crucial for activity against these pathogens .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment involving rodent models, compounds similar to [(2R,4R)-4-methoxy-1-(pyrimidin-4-yl)pyrrolidin-2-yl]methanamine were tested for their effects on anxiety and depression-like behaviors. Results showed a significant reduction in anxiety-related behaviors in treated groups compared to controls, suggesting potential therapeutic applications in mental health disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
